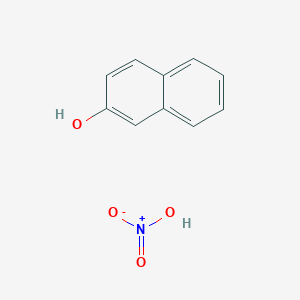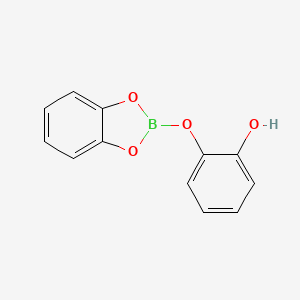
1,1-Bis(2-methylprop-2-enyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-methylprop-2-enyl)urea is an organic compound with the molecular formula C9H16N2O. It is characterized by the presence of two 2-methylprop-2-enyl groups attached to a urea moiety.
Métodos De Preparación
The synthesis of 1,1-Bis(2-methylprop-2-enyl)urea typically involves the reaction of 2-methylprop-2-enylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 2-methylprop-2-enylamine to form the final urea product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1,1-Bis(2-methylprop-2-enyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amines under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Bis(2-methylprop-2-enyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2-methylprop-2-enyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1-Bis(2-methylprop-2-enyl)urea can be compared with other similar compounds such as:
N,N’-Bis(2-methylprop-2-enyl)urea: Similar structure but with different substitution patterns.
1,1-Bis(2-methylprop-2-enyl)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.
1,1-Bis(2-methylprop-2-enyl)guanidine: Contains a guanidine group instead of the urea moiety.
These compounds share some chemical properties but differ in reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
91633-85-1 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1,1-bis(2-methylprop-2-enyl)urea |
InChI |
InChI=1S/C9H16N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h1,3,5-6H2,2,4H3,(H2,10,12) |
Clave InChI |
QQWTXWHQHYIMDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN(CC(=C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


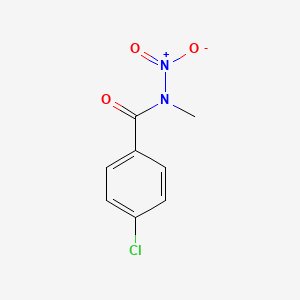



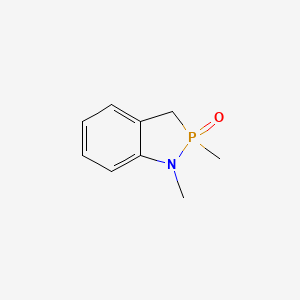
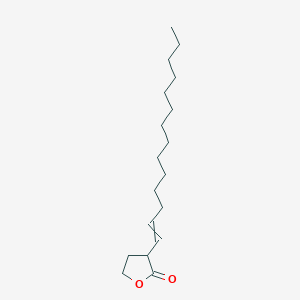

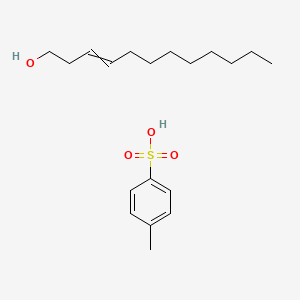
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
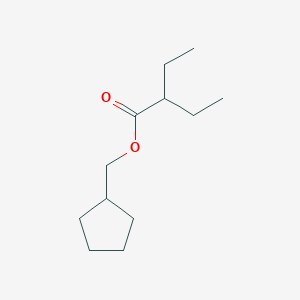
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
